Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769145
InChI: InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
SMILES: C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13769145

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
Standard InChI Key XNKUUGNEYNGZGJ-RYUDHWBXSA-N
Isomeric SMILES C1[C@@H](CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2)N
SMILES C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N

Introduction

Structural Features

  • Core Structure: The compound consists of a piperidine ring substituted with an amino group at position 3 and a hydroxyl group at position 5.

  • Functional Groups:

    • A benzyl group attached to the nitrogen atom of the piperidine ring.

    • A carbamate functional group (-NHCOO-) linking the benzyl moiety to the piperidine scaffold.

Representation

PropertyDetails
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Stereochemistry(3S,5S)
Functional GroupsAmino (-NH2), Hydroxyl (-OH), Carbamate (-NHCOO-)

Stability

The compound is expected to exhibit stability under standard laboratory conditions but may hydrolyze in strongly acidic or basic environments due to its carbamate linkage.

Synthesis and Derivation

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate can be synthesized through multi-step organic reactions:

  • Starting Material: A piperidine derivative with predefined stereochemistry.

  • Key Reactions:

    • Protection of functional groups to ensure selective reactivity.

    • Introduction of the benzyl group via nucleophilic substitution or reductive amination.

    • Formation of the carbamate functional group using phosgene derivatives or carbamoyl chlorides.

Synthetic Challenges

  • Maintaining stereochemical integrity during reactions is critical.

  • Protecting group strategies are often employed to prevent side reactions involving the amino or hydroxyl groups.

Potential Uses

Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a scaffold of interest for drug discovery due to its:

  • Hydrophilic-Hydrophobic Balance: Suitable for optimizing pharmacokinetic properties.

  • Chirality: Enables specific interactions with biological targets.

Analytical Characterization

To confirm its structure and purity, various analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirm stereochemistry and functional groups.
Mass Spectrometry (MS)Determine molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identify characteristic functional groups like -NHCOO-.

Comparative Data from Related Compounds

To contextualize its significance, we compare it with related compounds:

Compound NameMolecular WeightKey Functional GroupsApplications
Benzyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate 250.29 g/molHydroxymethyl, CarbamateDrug precursor
(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol 205.30 g/molHydroxylIntermediate in synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator